(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16326102
InChI: InChI=1S/C22H14ClNO2/c23-17-10-6-7-15(13-17)14-18(21(25)16-8-2-1-3-9-16)22-24-19-11-4-5-12-20(19)26-22/h1-14H/b18-14+
SMILES:
Molecular Formula: C22H14ClNO2
Molecular Weight: 359.8 g/mol

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one

CAS No.:

Cat. No.: VC16326102

Molecular Formula: C22H14ClNO2

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one -

Specification

Molecular Formula C22H14ClNO2
Molecular Weight 359.8 g/mol
IUPAC Name (Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
Standard InChI InChI=1S/C22H14ClNO2/c23-17-10-6-7-15(13-17)14-18(21(25)16-8-2-1-3-9-16)22-24-19-11-4-5-12-20(19)26-22/h1-14H/b18-14+
Standard InChI Key WXOHYCQMJQXXRP-NBVRZTHBSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=CC=C2)Cl)/C3=NC4=CC=CC=C4O3
Canonical SMILES C1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4O3

Introduction

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. It features a unique structural framework consisting of a benzoxazole ring, a chlorophenyl group, and a phenyl group connected through a prop-2-en-1-one linkage. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and pharmacological properties.

Synthesis Methods

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route includes the Claisen-Schmidt condensation reaction, which involves the formation of an enolate intermediate that adds to the carbonyl group of an aldehyde, followed by dehydration to yield the chalcone structure.

Biological Activities

Research indicates that (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one exhibits various biological activities, including antimicrobial and anti-inflammatory properties. The compound's mechanism of action often involves enzyme inhibition and interaction with cellular pathways related to oxidative stress and inflammation.

Biological ActivityDescription
AntimicrobialPotential against various microorganisms
Anti-inflammatoryInvolves modulation of inflammatory pathways

Potential Applications

The applications of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one span multiple fields, including medicinal chemistry and pharmaceutical research. Its unique structure and biological activities make it a candidate for further exploration in therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with (2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one, but its distinct combination of functional groups sets it apart. For example, compounds like (2E)-3-(4-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one lack the benzoxazole moiety, while (E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one lacks additional substituents.

CompoundStructural FeaturesUnique Aspects
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-oneBenzoxazole ring, chlorophenyl, phenylComplex structure with multiple aromatic substituents
(2E)-3-(4-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-oneHydroxy group on phenyl ringLacks benzoxazole moiety
(E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-oneChlorophenyl groupNo benzoxazole or additional substituents

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